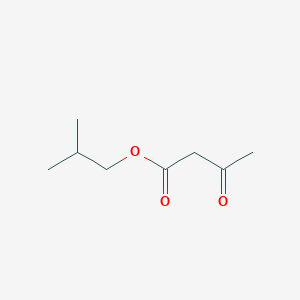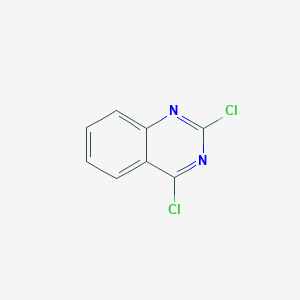
2,4-Dichlorchinazolin
Übersicht
Beschreibung
2,4-Dichloroquinazoline is an organic compound with the molecular formula C8H4Cl2N2. It features a quinazoline ring substituted with chlorine atoms at the 2 and 4 positions. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various biologically active compounds, including anticancer agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.
Wirkmechanismus
Target of Action
2,4-Dichloroquinazoline is a type of quinazoline derivative that has been found to have significant biological activity. The primary target of 2,4-Dichloroquinazoline is DNA and topoisomerase II (Topo II) . Topo II is an enzyme that plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell death, making it a valuable target for anticancer drugs .
Mode of Action
2,4-Dichloroquinazoline acts as a DNA intercalator . DNA intercalators are agents that can insert themselves between the base pairs of the DNA helix, causing substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle . This can inhibit the normal functioning of DNA and RNA, preventing cell replication and leading to cell death .
Biochemical Pathways
The intercalation of 2,4-Dichloroquinazoline into DNA can disrupt several biochemical pathways. It inhibits the function of Topo II, an enzyme that plays a key role in DNA replication and transcription . This inhibition can lead to the induction of apoptosis in cancer cells and arrest the growth at the S and G2/M phases .
Result of Action
The result of 2,4-Dichloroquinazoline’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . It has been shown to have significant cytotoxic effects against certain cancer cell lines . For example, it has been found to increase the level of BAX, a pro-apoptotic protein, and decrease the level of Bcl-2, an anti-apoptotic protein .
Action Environment
The action of 2,4-Dichloroquinazoline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the cellular environment, such as the presence of certain enzymes or proteins.
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives have been synthesized as DNA intercalators . This suggests that 2,4-Dichloroquinazoline may interact with DNA and other biomolecules in a similar manner.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinazoline derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloroquinazoline typically involves the following steps:
Formation of Quinazoline Diones: Ortho-aminobenzoic acid reacts with potassium cyanate to generate 2,4-quinazoline diones.
Industrial Production Methods: The described method uses non-toxic solvents and accessible raw materials, making it suitable for industrial production. The reaction yields are high, and the process is cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Nucleophilic Aromatic Substitution: This reaction is regioselective and can be influenced by the steric nature of the substrates.
Common Reagents and Conditions:
Substitution Reactions: Typically involve cyclic amines and are conducted under controlled conditions to ensure regioselectivity.
Chlorination: Uses phosphorus oxychloride and N,N-dimethylaniline as reagents.
Major Products:
2-Amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
Vergleich Mit ähnlichen Verbindungen
Quinazoline Derivatives: Such as 2,4-dichloropyrimidine and 2,4-dichloro-5-methyl-pyrimidine.
Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antibacterial properties.
Uniqueness: 2,4-Dichloroquinazoline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo regioselective substitution reactions and its effectiveness as a building block in medicinal chemistry highlight its distinctiveness .
Eigenschaften
IUPAC Name |
2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQSVSYUEBNNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291383 | |
| Record name | 2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-68-1 | |
| Record name | 2,4-Dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 607-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,4-dichloroquinazoline?
A1: 2,4-Dichloroquinazoline is frequently synthesized from readily available starting materials. One approach involves the cyclocondensation of anthranilonitrile with bis(trichloromethyl)carbonate in the presence of a catalytic amount of triphenylphosphine oxide. [] Another method utilizes the reaction of 2-ethynylanilines with diphosgene in acetonitrile under heating. []
Q2: How does 2,4-dichloroquinazoline react with nucleophiles?
A2: Due to the electron-withdrawing nature of the quinazoline core and the presence of two chlorine atoms, 2,4-dichloroquinazoline exhibits high reactivity towards nucleophiles. It readily undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles, such as amines, alcohols, and thiols. [, , , , , , , , , , , , , ]
Q3: Is it possible to perform sequential substitutions on 2,4-dichloroquinazoline?
A4: Absolutely. The differential reactivity of the chlorine atoms allows for the construction of diversely substituted quinazolines via sequential SNAr reactions or a combination of SNAr and cross-coupling reactions. [, ] This strategy enables the installation of various substituents at the 2, 4, 6, and 8 positions of the quinazoline scaffold.
Q4: Can 2,4-dichloroquinazoline participate in palladium-catalyzed cross-coupling reactions?
A5: Yes, despite the presence of chlorine atoms, 2,4-dichloroquinazoline can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, primarily at the 2-position. [, ] This reactivity provides an avenue for introducing aryl and heteroaryl substituents onto the quinazoline core.
Q5: What is the significance of 2,4-diaminoquinazolines in medicinal chemistry?
A6: 2,4-Diaminoquinazolines constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This has led to their exploration as potential therapeutics for various diseases. []
Q6: How are 2,4-diaminoquinazoline derivatives synthesized from 2,4-dichloroquinazoline?
A7: The synthesis typically involves sequential nucleophilic substitution reactions on the 2,4-dichloroquinazoline core. First, reaction with a protected amine, such as a 4-aminopiperidine derivative, installs the first amino group. Subsequent reaction with an aniline derivative introduces the second amino group, leading to the desired 2,4-diaminoquinazoline. []
Q7: Are there solid-phase synthesis methods for preparing 2,4-diaminoquinazoline libraries?
A8: Yes, efficient solid-phase synthesis protocols have been developed for generating libraries of 2,4-diaminoquinazolines. These methods utilize polymer-supported reagents and building blocks, facilitating high-throughput synthesis and combinatorial chemistry approaches. [, ]
Q8: What types of biological activities have been reported for 2,4-diaminoquinazoline derivatives?
A8: 2,4-Diaminoquinazolines have demonstrated promising activities against various targets, including:
- 5-HT6 receptor modulation: These compounds show potential for treating neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease. []
- Antimalarial activity: Some derivatives exhibit potent antimalarial activity against Plasmodium falciparum. []
- Antibacterial activity: Certain 2,4-diaminoquinazolines, particularly those with sulfur-linked bis-heterocyclic substituents, display antibacterial activity against Staphylococcus aureus. []
Q9: What factors influence the biological activity of 2,4-diaminoquinazolines?
A10: The biological activity of these compounds is strongly influenced by the nature and position of substituents on the quinazoline ring, particularly at the 2- and 4-amino groups. Structural modifications can impact target binding affinity, potency, and selectivity. [, , ]
Q10: What is the molecular formula and molecular weight of 2,4-dichloroquinazoline?
A10: The molecular formula of 2,4-dichloroquinazoline is C8H4Cl2N2, and its molecular weight is 203.04 g/mol.
Q11: What spectroscopic techniques are used to characterize 2,4-dichloroquinazoline?
A11: Common characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the number and environment of hydrogen and carbon atoms, respectively, in the molecule. []
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the compound based on their characteristic vibrational frequencies. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, aiding in structure elucidation. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



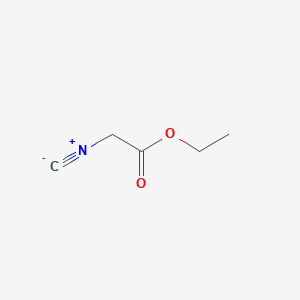
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
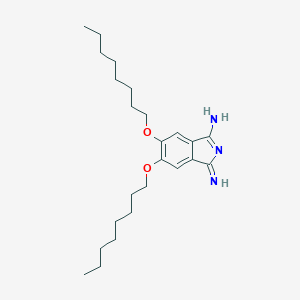
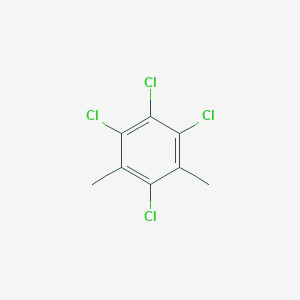
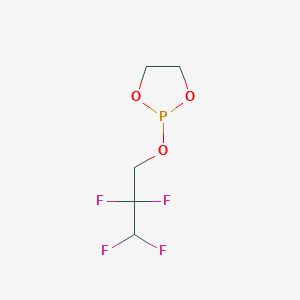
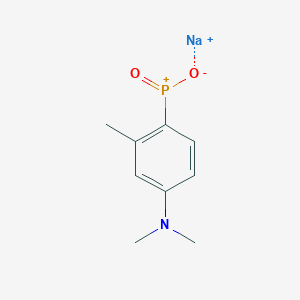
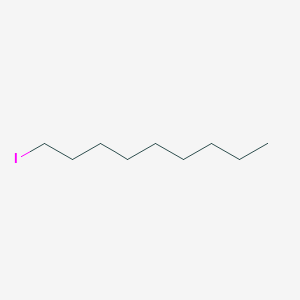
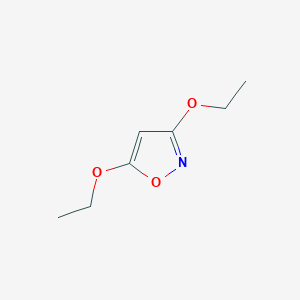
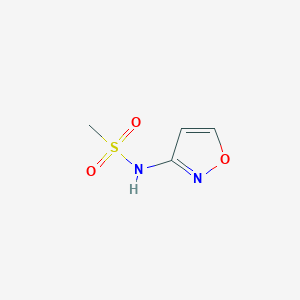
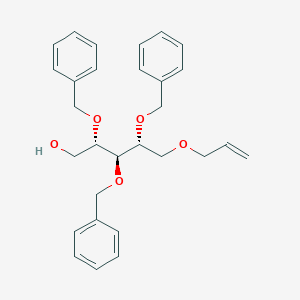
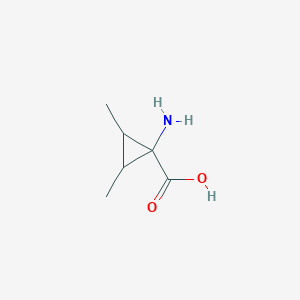
![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
